molecular formula C12H16O2 B1176712 2-Methyl-2-(4-methylphenyl)butanoic acid CAS No. 141045-47-8

2-Methyl-2-(4-methylphenyl)butanoic acid

Cat. No.: B1176712
CAS No.: 141045-47-8
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(4-methylphenyl)butanoic acid is an organic compound belonging to the class of methyl-branched fatty acids These compounds are characterized by an acyl chain with a methyl branch

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylphenyl)butanoic acid typically involves the use of Grignard reagents. One common method is the reaction of 2-chlorobutane with carbon dioxide in the presence of a Grignard reagent to form the desired product . The reaction conditions usually require anhydrous solvents and a controlled temperature to ensure the successful formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-Methyl-2-(4-methylphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methyl-branched structure allows it to interact uniquely with different biological molecules, leading to diverse effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(4-methylphenyl)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its branched structure and the presence of a methyl group on the aromatic ring differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

141045-47-8

Molecular Formula

C12H16O2

Molecular Weight

0

Synonyms

Benzeneacetic acid, -alpha--ethyl--alpha-,4-dimethyl-, (S)- (9CI)

Origin of Product

United States

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